molecular formula C9H12FNO3S B14765546 benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine

benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine

Katalognummer: B14765546
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: NPKPZDJVCNLRLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine is a compound that combines the structural features of benzenesulfonic acid and (1S,2R)-2-fluorocyclopropanamine Benzenesulfonic acid is known for its strong acidic properties and is widely used in organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine can be achieved through a multi-step process. One common method involves the sulfonation of benzene to produce benzenesulfonic acid, followed by the introduction of the (1S,2R)-2-fluorocyclopropanamine moiety. The sulfonation reaction typically uses sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions.

For the preparation of (1S,2R)-2-fluorocyclopropanamine, various synthetic approaches can be employed. One method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . Another approach includes the cyclopropanation of alkenes using diazo compounds or ylides .

Industrial Production Methods

Industrial production of benzenesulfonic acid typically involves the continuous sulfonation of benzene using sulfur trioxide in a falling film reactor. The process is highly efficient and allows for large-scale production. The synthesis of (1S,2R)-2-fluorocyclopropanamine on an industrial scale may involve optimized versions of the aforementioned synthetic routes, with a focus on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to produce sulfonyl chlorides or other derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonate esters or amides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonic acid group can yield sulfonyl chlorides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine involves its interaction with specific molecular targets. The sulfonic acid group can act as a strong acid, facilitating protonation and subsequent reactions. The (1S,2R)-2-fluorocyclopropanamine moiety can interact with biological receptors or enzymes, potentially inhibiting or activating specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine is unique due to the combination of the sulfonic acid group and the chiral (1S,2R)-2-fluorocyclopropanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H12FNO3S

Molekulargewicht

233.26 g/mol

IUPAC-Name

benzenesulfonic acid;2-fluorocyclopropan-1-amine

InChI

InChI=1S/C6H6O3S.C3H6FN/c7-10(8,9)6-4-2-1-3-5-6;4-2-1-3(2)5/h1-5H,(H,7,8,9);2-3H,1,5H2

InChI-Schlüssel

NPKPZDJVCNLRLC-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1F)N.C1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.